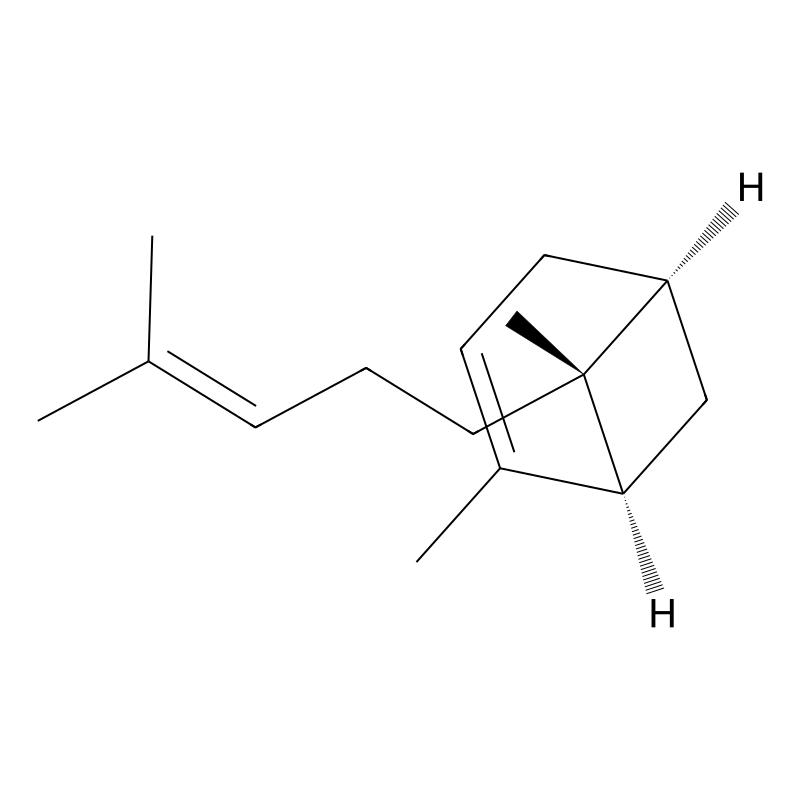trans-alpha-Bergamotene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Properties and Sources of trans-α-Bergamotene
trans-α-Bergamotene is a naturally occurring monoterpene, a class of organic compounds found in many plants. It has the chemical formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol [National Institute of Standards and Technology, ]. This specific isomer of bergamotene exists in a clear, colorless to pale yellow liquid form with a mild, waxy, and oily citrus aroma [Isobionics, ].
Applications in Research
Research into trans-α-Bergamotene is ongoing, but it has been identified to possess several potential applications in various scientific fields:
Insect Pheromone Research
Several studies have investigated the role of bergamotene isomers, including trans-α-Bergamotene, as insect pheromones. For example, research suggests β-trans-bergamotene acts as a pheromone for the wasp Melittobia digitata [Wikipedia, ]. Understanding these pheromones can be crucial for developing pest management strategies.
Plant Defense Mechanisms
Studies suggest plants, including tobacco plants, utilize trans-α-Bergamotene as a defense mechanism. The tobacco plant (Nicotiana attenuata) emits this compound at night to attract the tobacco hawk moth (Manduca sexta) as a pollinator. However, during the day, the leaves produce the same compound to lure predatory insects to feed on any moth eggs or larvae the pollinator might have laid [Wikipedia, ]. This research contributes to the understanding of complex plant-insect interactions.
Food and Fragrance Applications
More recent research explores the potential use of trans-α-Bergamotene in the food and fragrance industries. Isobionics, a biotechnology company, has developed a method to produce trans-α-Bergamotene through fermentation, offering a potentially sustainable and consistent source of this compound. Their research suggests the compound can be used in food and fragrance formulations due to its citrusy and fruity aroma profile [Isobionics, ]. However, further research is needed to fully understand the safety and efficacy of trans-α-Bergamotene in these applications.
Trans-alpha-Bergamotene is a member of the bergamotene family, which consists of isomeric compounds with the molecular formula C₁₅H₂₄. This compound is characterized by its bicyclic structure and is recognized for its unique double bond configuration, specifically in the trans position. Trans-alpha-Bergamotene is found in various essential oils, particularly in plants such as carrots, bergamot, and other citrus fruits. Its role extends beyond mere fragrance; it serves as a pheromone for certain insects and plays a vital part in plant-insect interactions .
Additionally, trans-alpha-Bergamotene can participate in reactions typical of alkenes, such as hydrogenation and halogenation, leading to various derivatives that may exhibit different biological activities.
Trans-alpha-Bergamotene has been studied for its biological activities, particularly its role as a plant metabolite and pheromone. It has shown potential insecticidal properties by attracting predatory insects that help control pest populations in crops. Furthermore, research indicates that this compound may possess antimicrobial properties, contributing to the plant's defense mechanisms against pathogens .
Additionally, trans-alpha-Bergamotene has been implicated in various ecological interactions, such as attracting pollinators while simultaneously luring natural predators of herbivorous insects. This dual function enhances plant reproductive success and pest management.
The synthesis of trans-alpha-Bergamotene can be achieved through several methods:
- Biosynthesis: Naturally occurs in plants via enzymatic pathways involving farnesyl pyrophosphate as a precursor.
- Chemical Synthesis: Laboratory synthesis can be performed using nucleophilic and organometallic displacement reactions on allylic compounds. For example, racemic mixtures of alpha-trans- and beta-trans-bergamotene can be synthesized through specific reaction conditions that favor the formation of the desired stereoisomer .
- Isolation from Essential Oils: Trans-alpha-Bergamotene can also be extracted from essential oils through distillation or chromatography techniques.
Trans-alpha-Bergamotene finds applications across various fields:
- Agriculture: Utilized as a natural insect attractant to promote biological pest control.
- Fragrance Industry: Incorporated into perfumes and cosmetics due to its pleasant aroma.
- Food Industry: Used as a flavoring agent in food products.
- Pharmaceuticals: Investigated for potential therapeutic properties, including antimicrobial and insecticidal effects .
Studies on trans-alpha-Bergamotene have focused on its interactions with both biological systems and synthetic compounds:
- Insect Behavior: Research has revealed that trans-alpha-Bergamotene acts as a pheromone for certain insect species, influencing their mating and predation behaviors.
- Plant Defense Mechanisms: It plays a crucial role in plant signaling pathways that activate defenses against herbivores.
- Synergistic Effects: Interaction studies have indicated that trans-alpha-Bergamotene may enhance the efficacy of other bioactive compounds when used in combination, suggesting potential for developing multi-component pest management strategies .
Trans-alpha-Bergamotene belongs to a broader class of bergamotenes which includes several isomers with distinct properties. Here are some similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Alpha-Bergamotene | Isomer of Bergamotene | Found in various essential oils; attracts pollinators. |
| Beta-Bergamotene | Isomer of Bergamotene | Known for its role as a pheromone; differs in double bond position. |
| Cis-alpha-Bergamotene | Isomer with cis configuration | Exhibits different biological activity compared to trans form. |
| Beta-Caryophyllene | Sesquiterpene | Shares similar structural features; known for anti-inflammatory properties. |
| Humulene | Sesquiterpene | Similar bicyclic structure; found in hops; has sedative effects. |
Trans-alpha-Bergamotene is unique due to its specific stereochemistry and its dual role as both an attractant for beneficial insects and a component of plant defense systems. Its distinct characteristics set it apart from other related compounds within the bergamotenes family .
XLogP3
UNII
GHS Hazard Statements
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Health Hazard








